molecular formula C15H12ClNO3 B13783535 2-Acetoxybenzyl 2-chloro-3-pyridyl ketone CAS No. 898766-35-3

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Cat. No.: B13783535
CAS No.: 898766-35-3
M. Wt: 289.71 g/mol
InChI Key: GYQZZYILMNYCIE-UHFFFAOYSA-N
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Description

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a structurally complex organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a ketone group at the 3-position. The benzyl moiety is further functionalized with an acetoxy group, making this compound a hybrid of aromatic, heterocyclic, and ester functionalities.

The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom on the pyridine ring, which may enhance the electrophilicity of the ketone group. The acetoxybenzyl group could impart hydrolytic instability under basic conditions, a common trait of ester-containing molecules .

Properties

CAS No.

898766-35-3

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[2-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-14-7-3-2-5-11(14)9-13(19)12-6-4-8-17-15(12)16/h2-8H,9H2,1H3

InChI Key

GYQZZYILMNYCIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-acetoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxybenzyl group can undergo hydrolysis to release acetic acid, while the chloropyridyl ketone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-acetoxybenzyl 2-chloro-3-pyridyl ketone and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications References
2-Acetoxybenzyl 2-chloro-3-pyridyl ketone Likely C₁₅H₁₂ClNO₃ 2-chloro-3-pyridyl ketone, acetoxybenzyl group Hypothesized use in pharmaceuticals/agrochemicals (structural analogy) Inferred
2-Acetyl Pyrazine C₆H₆N₂O Pyrazine ring, acetyl group Flavoring agent (nutty, popcorn-like aroma); FEMA No. 3126
3-Acetylpyridine C₇H₇NO Pyridine ring, acetyl group Intermediate in nicotine analog synthesis; moderate water solubility (~50 g/L)
Ethyl 3-(2-chloro-3-pyridyl)acrylate C₁₀H₁₀ClNO₂ 2-chloro-3-pyridyl group, acrylate ester Building block in pesticide synthesis; hydrolytically stable ester

Key Differences and Implications

Substituent Effects on Reactivity: The 2-chloro substituent in the target compound enhances electrophilicity at the ketone compared to unsubstituted analogs like 3-acetylpyridine. This could make it more reactive in nucleophilic addition reactions . Acetoxybenzyl vs. This may limit its utility in aqueous environments but enhance lipophilicity for membrane penetration in bioactive molecules .

Functional Group Comparison :

  • Ketone vs. Ester : Unlike ethyl 3-(2-chloro-3-pyridyl)acrylate (an ester), the ketone in the target compound is less prone to hydrolysis but more reactive toward reducing agents. This distinction is critical in designing stable agrochemicals or pharmaceuticals .

For example, the 2-chloro-3-pyridyl motif is common in neonicotinoid insecticides, though the acetoxybenzyl group would require further stability testing .

Research Findings and Data Gaps

  • Synthetic Routes: No direct data exists for the synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone. However, analogous compounds like ethyl 3-(2-chloro-3-pyridyl)acrylate are synthesized via Claisen-Schmidt condensations or palladium-catalyzed cross-couplings .
  • Physicochemical Properties : Predicted log Kow values (based on structural analogs) suggest moderate hydrophobicity (~2.5–3.5), similar to 3-acetylpyridine. Experimental validation is needed for precise solubility and stability profiles .

Biological Activity

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone (CAS No. 898766-35-3) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an acetoxy group, a benzyl moiety, and a chloro-substituted pyridine ring. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, and provides insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone is C15H12ClNO3C_{15}H_{12}ClNO_3, with a molecular weight of approximately 289.71 g/mol. The presence of functional groups such as the acetoxy and chloro groups suggests that the compound can participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that 2-acetoxybenzyl 2-chloro-3-pyridyl ketone exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial and fungal strains. The pyridine ring's ability to interact with biological targets enhances its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural features allow for interaction with enzymes and receptors involved in cancer progression, making it a candidate for further investigation in cancer therapy.

The mechanism by which 2-acetoxybenzyl 2-chloro-3-pyridyl ketone exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The chloro group in the structure may facilitate binding to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Nucleophilic Substitution Reactions : The acetoxy group can undergo hydrolysis, leading to the formation of acetic acid and increasing the reactivity of the compound towards biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on pyridine derivatives highlighted their potential as anticancer agents by demonstrating significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells .
  • Another investigation focused on the antifungal activity of related compounds, showing efficacy against Candida species by disrupting biofilm formation and membrane integrity .

Comparative Analysis

The following table summarizes comparisons between 2-acetoxybenzyl 2-chloro-3-pyridyl ketone and structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesNotable Biological Activity
2-Acetoxybenzaldehyde Contains an aldehyde instead of a ketoneMore reactive; potential for diverse biological actions
3-Chlorobenzyl 3-pyridyl ketone Different substitution patternVaries in biological activity; potential as an enzyme inhibitor
Acetophenone Lacks the pyridine moietyCommonly used as a solvent; limited biological activity
Benzoylpyridine Contains a benzoyl groupKnown for diverse biological activities

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